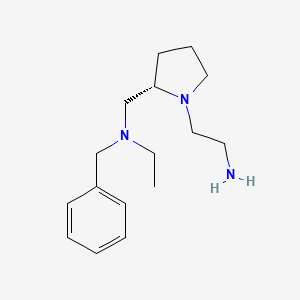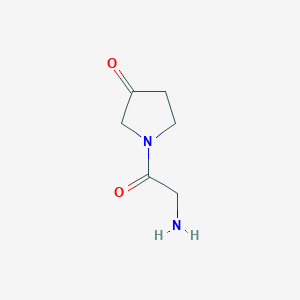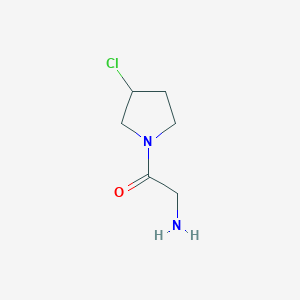![molecular formula C17H27N3 B7921108 [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921108.png)
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is a complex organic compound that features a unique structure combining a pyrrolidine ring, a benzyl group, and a cyclopropyl amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diamine, under acidic conditions.
Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine derivative.
Cyclopropyl Amine Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-phenyl-cyclopropyl-amine
- [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-cyclopropyl-amine
- [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-cyclopropyl-amine
Uniqueness
Compared to similar compounds, [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-benzyl-cyclopropyl-amine stands out due to its unique combination of functional groups. The presence of the benzyl group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications.
Propiedades
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-benzylcyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-9-11-19-10-8-16(12-19)14-20(17-6-7-17)13-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAIFPQYZDAYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CCN)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7921025.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7921045.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine](/img/structure/B7921051.png)

![2-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine](/img/structure/B7921068.png)

![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine](/img/structure/B7921075.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine](/img/structure/B7921081.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7921089.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-cyclopropyl-amine](/img/structure/B7921091.png)
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921094.png)
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-cyclopropyl-amine](/img/structure/B7921102.png)
![1-[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone](/img/structure/B7921109.png)

